molecular formula C14H11N3OS B1329393 Benzamide, 4-amino-N-(benzothiazol-2-YL)- CAS No. 36855-80-8

Benzamide, 4-amino-N-(benzothiazol-2-YL)-

Cat. No. B1329393
CAS RN: 36855-80-8
M. Wt: 269.32 g/mol
InChI Key: AKZCUWIRBSFXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-amino-N-(benzothiazol-2-yl)-, is a compound that features a benzamide group linked to a benzothiazole moiety. This structure is significant in medicinal chemistry due to its biological properties and potential therapeutic applications. The benzothiazole ring, in particular, is a crucial pharmacophore in drug design, often associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives with a benzothiazole unit often involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . Similarly, a series of sulphonamide derivatives were synthesized by condensing 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . Microwave-assisted synthesis has also been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, showcasing the versatility of methods to synthesize these compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using these methods, and its crystal structure was determined by X-ray diffraction . The presence of intramolecular hydrogen bonds and the arrangement of functional groups contribute to the compound's reactivity and biological activity.

Chemical Reactions Analysis

Benzamide derivatives with a benzothiazole unit participate in various chemical reactions. They can act as ligands in metal complexes, as seen with N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide forming complexes with neodymium(III) and thallium(III) . Additionally, the benzothiazole moiety can serve as a bidentate directing group in Pd(II)-catalyzed C-H activation/functionalization reactions, as reported for 4-amino-2,1,3-benzothiadiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the benzothiazole ring and other substituents affects their solubility, melting points, and biological activities. These compounds have been found to exhibit significant antibacterial, antifungal, and anticancer activities, which are often evaluated using in vitro assays . The ligand-metal complexes also display unique spectroscopic characteristics and molar conductance, which are indicative of their coordination chemistry .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

  • A study conducted by Rana et al. (2008) synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant and neurotoxicity properties. These compounds exhibited significant activity in MES and scPTZ screens, indicating potential as anticonvulsant agents without causing neurotoxicity or liver toxicity (Rana, Siddiqui, Khan, Haque, & Bhat, 2008).

Antimicrobial and Antifungal Applications

  • Bhusari et al. (2008) explored the synthesis of sulphonamide derivatives containing the benzothiazole nucleus. These compounds showed significant antibacterial, antifungal, and antimycobacterial activity against microbial strains such as E. coli and C. albicans (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
  • Senthilkumar et al. (2021) synthesized a benzothiazol-2-ylcarbamoyl compound and assessed its antibacterial and antifungal activities, as well as its anticancer potential against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).

Diuretic Activity

  • Yar and Ansari (2009) synthesized a series of benzothiazol-2-yl benzamides and evaluated their in vivo diuretic activity. One specific compound, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated notable diuretic effects (Yar & Ansari, 2009).

Anticancer Activity

  • Borzilleri et al. (2006) identified substituted benzamides as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), exhibiting potential as anticancer agents. These compounds demonstrated efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
  • Yoshida et al. (2005) synthesized benzothiazole derivatives showing selective cytotoxicity against tumorigenic cell lines, indicating potential as antitumor agents (Yoshida et al., 2005).

Corrosion Inhibition

  • Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, finding that these compounds offered high inhibition efficiencies against steel corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Safety And Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . When heated to decomposition, it emits very toxic fumes .

properties

IUPAC Name

4-amino-N-(1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZCUWIRBSFXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190343
Record name Benzamide, 4-amino-N-(benzothiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-amino-N-(benzothiazol-2-YL)-

CAS RN

36855-80-8
Record name Benzamide, 4-amino-N-(benzothiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(benzothiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.